![molecular formula C19H25N3O2 B1229025 3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis and Biological Properties :
- A study by Markosyan et al. (2008) explored the synthesis and biological properties of quinazoline derivatives, similar to your compound of interest. These compounds were found to inhibit monoamine oxidase (MAO) activity in the brain and showed moderate antitumor effects in mouse models of Ehrlich ascites carcinoma and sarcoma 180 (Markosyan et al., 2008).
- Another study by Alagarsamy and Pathak (2007) reported the synthesis of triazoloquinazolin-9-ones, which demonstrated significant antihypertensive activity in spontaneously hypertensive rats, indicating potential applications in cardiovascular research (Alagarsamy & Pathak, 2007).
Anticancer and Antimicrobial Properties :
- Gupta et al. (2013) synthesized quinazolin-4(3H)-one derivatives that exhibited promising anticonvulsant activities, suggesting potential applications in neurology (Gupta et al., 2013).
- A study by Bolakatti et al. (2020) described the synthesis of benzo[d]thiazolyl substituted-2-quinolone hybrids, which displayed significant anticancer and antibacterial activities, particularly against Gram-negative bacteria (Bolakatti et al., 2020).
Potential Therapeutic Applications :
- Research by Alasmary et al. (2017) on quinazoline derivatives showed their effectiveness as anti-ulcerogenic agents and in treating ulcerative colitis, indicating their potential in gastrointestinal therapeutic applications (Alasmary et al., 2017).
- Saravanan et al. (2010) synthesized Schiff bases of quinazolin-4(3H)-one with significant antimicrobial activities, suggesting their use in infection control (Saravanan et al., 2010).
Propriétés
Nom du produit |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
|---|---|
Formule moléculaire |
C19H25N3O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O2/c1-4-19(3)12-13-8-6-7-9-14(13)16-15(19)17(24)22(5-2)18(21-16)20-10-11-23/h6-9,23H,4-5,10-12H2,1-3H3,(H,20,21) |
Clé InChI |
YXAQHTAMNWEFBR-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)NCCO)CC)C |
Solubilité |
12.8 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



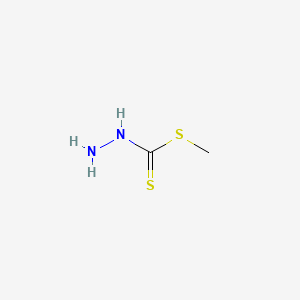
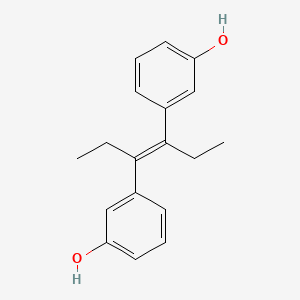
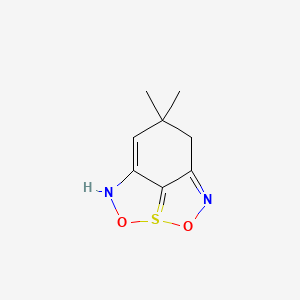
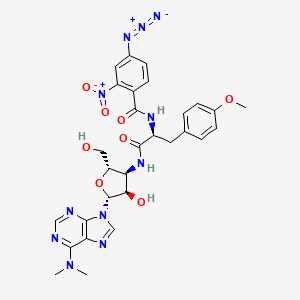
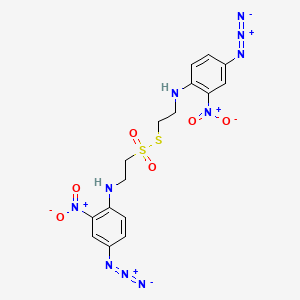
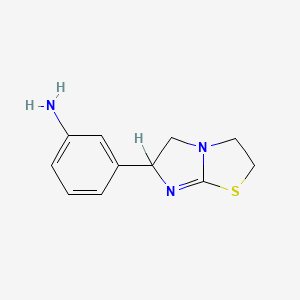
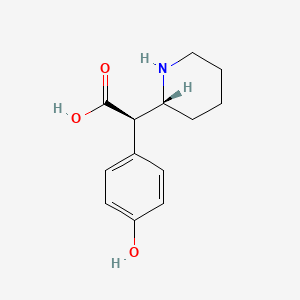
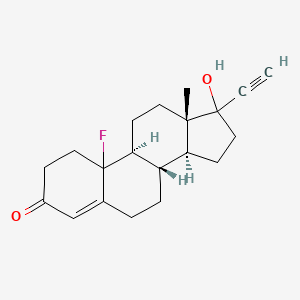
![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1228958.png)
![gallium;N-[3-[5,8-bis[3-[acetyl(oxido)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-oxidoacetamide](/img/structure/B1228960.png)
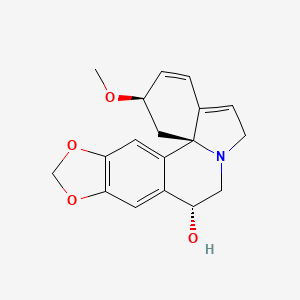
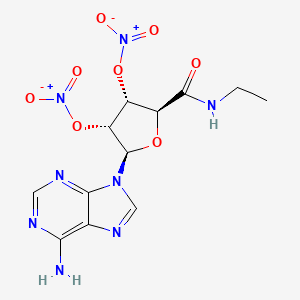
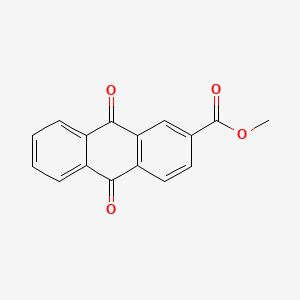
![N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1228965.png)